Cas no 18690-56-7 (2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine)

18690-56-7 structure
Nome do Produto:2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine
- 1-Benzyl-2-methyl-tryptamin
- 2-(1-benzyl-2-methyl-1H-indol-3-yl)ethanamine(SALTDATA: FREE)
- N-Benzyl-2-methyltryptamin
- Oprea1_625326
- CBDivE_003816
- DTXSID201347217
- SCHEMBL19064545
- 3-(2-AMINOETHYL)-1-BENZYL-2-METHYLINDOLE
- 2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine #
- 2-(1-benzyl-2-methylindol-3-yl)ethanamine
- DB-363858
- 2-(1-benzyl-2-methylindol-3-yl)ethane-1-amine
- SR-01000422938
- Oprea1_818122
- CDOSZLVHAXMESL-UHFFFAOYSA-N
- 2-Methyl-1-benzyltryptamine
- STK120058
- SR-01000422938-1
- 18690-56-7
- AKOS005400934
- Q63392292
-
- MDL: MFCD00426556
- Inchi: InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
- Chave InChI: CDOSZLVHAXMESL-UHFFFAOYSA-N
- SMILES: CC1=C(CCN)C2=CC=CC=C2N1CC3=CC=CC=C3
Propriedades Computadas
- Massa Exacta: 264.16300
- Massa monoisotópica: 264.162648646g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 4
- Complexidade: 298
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 31Ų
Propriedades Experimentais
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 463.2±33.0 °C at 760 mmHg
- Ponto de Flash: 233.9±25.4 °C
- PSA: 30.95000
- LogP: 4.19950
- Pressão de vapor: 0.0±1.1 mmHg at 25°C
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B537815-100mg |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM231464-5g |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 95% | 5g |
$421 | 2021-08-04 | |
Chemenu | CM231464-1g |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 95% | 1g |
$220 | 2021-08-04 | |
TRC | B537815-50mg |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM231464-1g |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 95% | 1g |
$220 | 2023-02-02 | |
TRC | B537815-10mg |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM231464-5g |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine |
18690-56-7 | 95% | 5g |
$421 | 2023-02-02 |
2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
18690-56-7 (2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethanamine) Produtos relacionados
- 476460-22-7(2-(4-fluorophenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)
- 2229597-14-0(2-4-(diethylamino)phenylprop-2-enoic acid)
- 14497-54-2(2-(furan-2-yl)ethyl(methyl)amine)
- 1021031-81-1(8-cyclohexanecarbonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 81305-92-2(1-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one)
- 479093-25-9(9H-Fluoren-2-amine, 9,9-dimethyl-N-(4-methylphenyl)-)
- 2227874-75-9((1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol)
- 2755403-91-7((6-Aminomethyl-pyridin-3-yl)-carbamic acid tert-butyl ester hydrochloride)
- 2229176-81-0(2-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 941901-20-8(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(4-chlorobenzenesulfonyl)butanamide)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
